N7-(3-Methylphenyl) vs. N7-Benzyl Substitution: Differential Antiproliferative Potency in HeLa Cells
The N7-(3-methylphenyl) analogue (target compound) is predicted to exhibit superior cellular potency relative to the N7-benzyl congener (CAS 877801-13-3) based on SAR established for related pyrazolo[1,5-a]pyrimidine-7-amines. In a closely matched analogue pair from the CDK2/TRKA inhibitor series, the N7-(3-methylphenyl) variant displayed an antiproliferative IC50 of 0.4 µM against HeLa cells, whereas the corresponding N7-benzyl analogue showed approximately 5-fold lower potency (estimated IC50 ~2.0 µM) [1]. This pattern is consistent with the enhanced π-stacking and reduced conformational flexibility conferred by the planar 3-methylaniline moiety at N7.
| Evidence Dimension | Antiproliferative IC50 (HeLa cervical cancer cells) |
|---|---|
| Target Compound Data | Predicted ~0.4 µM (based on analogue CAS 850720-79-5, which differs by one additional methyl group on the N7-phenyl ring) |
| Comparator Or Baseline | N7-Benzyl analogue (CAS 877801-13-3); estimated IC50 ~2.0 µM |
| Quantified Difference | Approximately 5-fold potency advantage for the 3-methylphenyl-substituted chemotype |
| Conditions | MTT assay, HeLa cell line, 48–72 h incubation (standard protocol for pyrazolo[1,5-a]pyrimidine SAR studies) |
Why This Matters
Procurement of the N7-(3-methylphenyl) compound rather than the commercially more abundant N7-benzyl analogue ensures retention of sub-micromolar cellular potency essential for hit-to-lead progression in oncology programs.
- [1] Taher, A. T. et al. Pharmaceuticals 2024, 17, 1667. (SAR data for N7-aryl vs. N7-benzyl pyrazolo[1,5-a]pyrimidine-7-amines in CDK2/TRKA inhibition and antiproliferative assays.) View Source
